4-sec-butoxy-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide
Overview
Description
4-sec-butoxy-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide is a useful research compound. Its molecular formula is C18H18ClIN2O2S and its molecular weight is 488.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 487.98222 g/mol and the complexity rating of the compound is 460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Pathways and Polymer Applications 4-sec-butoxy-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide is a compound that may be related to the broader category of benzamide derivatives and their synthetic pathways. These compounds are often synthesized for various applications, including the development of polymers with specific properties. For instance, studies on similar compounds have led to the creation of polyamides with flexible main-chain ether linkages, demonstrating high thermal stability and solubility in polar solvents, which are desirable for producing transparent, flexible films (Hsiao, Yang, & Chen, 2000).
Antimicrobial Activities Research into benzamide derivatives has also shown potential antimicrobial activities. For example, the synthesis and study of new 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4- (3H)-quinazolinones derivatives have demonstrated antibacterial and antifungal properties, highlighting the potential of benzamide derivatives in pharmaceutical applications (Naganagowda & Petsom, 2011).
Spectroscopic and Structural Analysis The detailed spectroscopic characterization and structural analysis of compounds closely related to this compound, like N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, provide insights into their crystal structures and the importance of intramolecular hydrogen bonding, which may influence their chemical reactivity and interaction with biological targets (Saeed, Rashid, Bhatti, & Jones, 2010).
Chemoselective Synthesis The chemoselective synthesis processes for benzamide derivatives, including methods that ensure the formation of compounds with biological interest, are crucial for developing targeted pharmaceutical agents. Such methodologies allow for the precise manipulation of chemical structures to achieve desired bioactivities (Singh, Lakhan, & Singh, 2017).
Potential in Mosquito Control Interestingly, certain substituted benzamides have been identified as highly effective inhibitors of mosquito development, offering a promising avenue for controlling mosquito populations and, by extension, mosquito-borne diseases. This application underscores the diverse potential of benzamide derivatives in public health beyond their pharmaceutical uses (Schaefer, Miura, Wilder, & Mulligan, 1978).
Properties
IUPAC Name |
4-butan-2-yloxy-N-[(2-chloro-4-iodophenyl)carbamothioyl]benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClIN2O2S/c1-3-11(2)24-14-7-4-12(5-8-14)17(23)22-18(25)21-16-9-6-13(20)10-15(16)19/h4-11H,3H2,1-2H3,(H2,21,22,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHTXXPJZQRKCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClIN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.